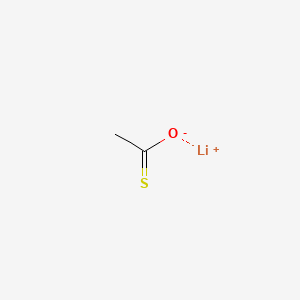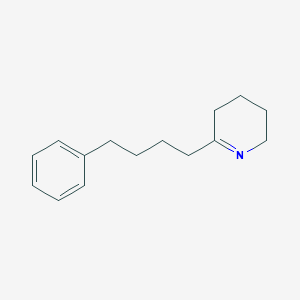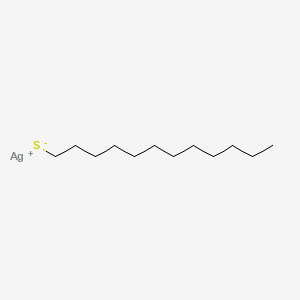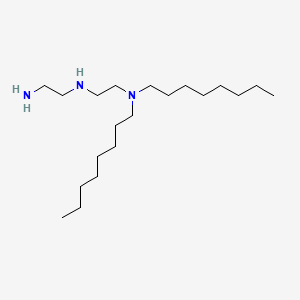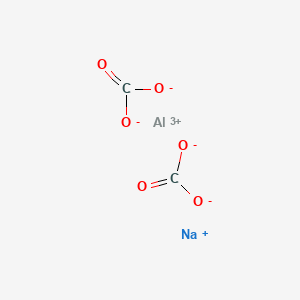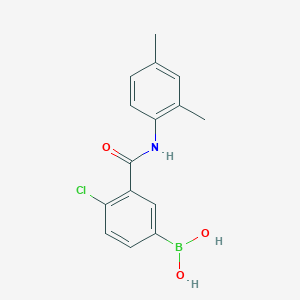
4-Chloro-3-(2,4-dimethylphenylcarbamoyl)benzeneboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-(2,4-dimethylphenylcarbamoyl)benzeneboronic acid is a boronic acid derivative that has garnered interest in the field of organic chemistry due to its unique structure and reactivity. Boronic acids are known for their versatility in forming carbon-carbon bonds, making them valuable intermediates in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(2,4-dimethylphenylcarbamoyl)benzeneboronic acid typically involves the reaction of 4-chlorobenzoic acid with 2,4-dimethylphenyl isocyanate to form the corresponding carbamate. This intermediate is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron under palladium-catalyzed conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3-(2,4-dimethylphenylcarbamoyl)benzeneboronic acid primarily undergoes:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic acid or a base.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Protic acids (e.g., HCl) or bases (e.g., NaOH) are used under mild conditions.
Major Products
Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable in pharmaceuticals and materials science.
Protodeboronation: The major product is the corresponding aryl compound without the boronic acid group.
Applications De Recherche Scientifique
4-Chloro-3-(2,4-dimethylphenylcarbamoyl)benzeneboronic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Chloro-3-(2,4-dimethylphenylcarbamoyl)benzeneboronic acid in Suzuki-Miyaura coupling involves the following steps :
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
2-Chloro-4-(2,4-dimethylphenylcarbamoyl)benzeneboronic Acid: A closely related compound with similar reactivity.
Uniqueness
4-Chloro-3-(2,4-dimethylphenylcarbamoyl)benzeneboronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable tool for synthesizing complex organic molecules with precision .
Propriétés
Formule moléculaire |
C15H15BClNO3 |
|---|---|
Poids moléculaire |
303.5 g/mol |
Nom IUPAC |
[4-chloro-3-[(2,4-dimethylphenyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C15H15BClNO3/c1-9-3-6-14(10(2)7-9)18-15(19)12-8-11(16(20)21)4-5-13(12)17/h3-8,20-21H,1-2H3,(H,18,19) |
Clé InChI |
MKDFTWLBLBXYKS-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C=C1)Cl)C(=O)NC2=C(C=C(C=C2)C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


